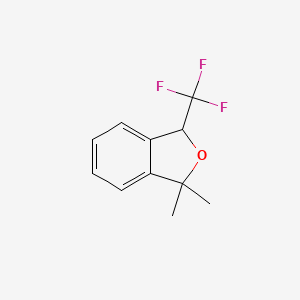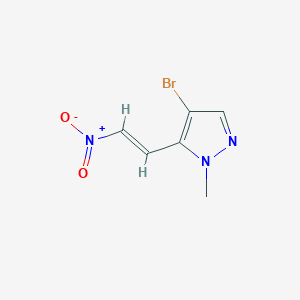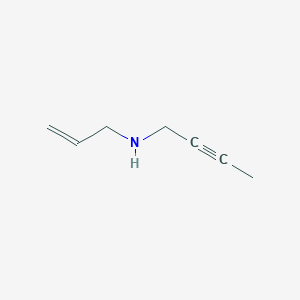
Allyl-but-2-ynyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl-but-2-ynyl-amine: is an organic compound that belongs to the class of amines. It features an allyl group (a propylene derivative) and a but-2-ynyl group (a four-carbon chain with a triple bond at the second carbon) attached to an amine group (NH2). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Alkylation of Allylamine: One common synthetic route involves the alkylation of allylamine with but-2-ynyl chloride under basic conditions.
Reduction of Nitriles:
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, this compound can be synthesized using continuous flow reactors to ensure consistent quality and yield.
Catalytic Methods: Catalytic hydrogenation and cross-coupling reactions are often employed to improve efficiency and reduce by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted amines.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Strong nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation Products: this compound oxide.
Reduction Products: Various amine derivatives depending on the reducing agent used.
Substitution Products: Substituted amines with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: Allyl-but-2-ynyl-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for bioactive compounds and is studied for its potential biological activities. Medicine: Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which allyl-but-2-ynyl-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Prop-2-ynyl-amine: Similar structure but with a different alkyl group.
But-2-ynyl-ethyl-amine: Similar but with an ethyl group instead of an allyl group.
Uniqueness: Allyl-but-2-ynyl-amine is unique due to its combination of an allyl group and a but-2-ynyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
N-prop-2-enylbut-2-yn-1-amine |
InChI |
InChI=1S/C7H11N/c1-3-5-7-8-6-4-2/h4,8H,2,6-7H2,1H3 |
InChI Key |
LIIACOIRPHMPON-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


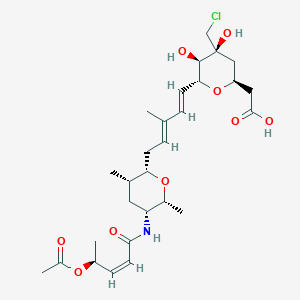
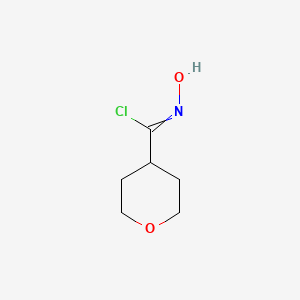
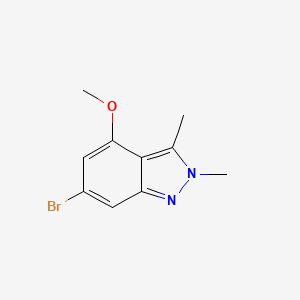
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
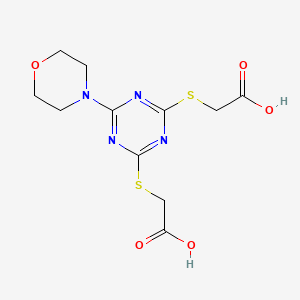
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
